2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide
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Overview
Description
2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE is a compound that belongs to the class of heterocyclic compounds containing a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE typically involves the reaction of 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol with N-benzylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial activities.
4-Amino-1,2,4-triazole: Used as a herbicide and in the synthesis of pharmaceuticals
Uniqueness
2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other similar compounds .
Properties
Molecular Formula |
C12H12F3N5OS |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide |
InChI |
InChI=1S/C12H12F3N5OS/c13-12(14,15)10-18-19-11(20(10)16)22-7-9(21)17-6-8-4-2-1-3-5-8/h1-5H,6-7,16H2,(H,17,21) |
InChI Key |
ANPNBXLFHUJZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C(F)(F)F |
Origin of Product |
United States |
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